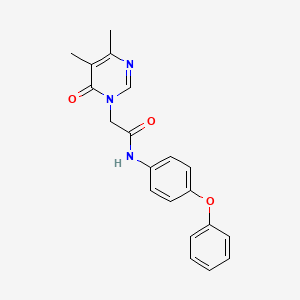

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Description

This compound features a pyrimidine core substituted with methyl groups at the 4- and 5-positions and a 6-oxo group.

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14-15(2)21-13-23(20(14)25)12-19(24)22-16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPINMHHMYBFVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

-

Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions. For instance, 4,5-dimethyl-6-oxopyrimidine can be prepared by reacting acetylacetone with urea in the presence of a catalyst such as hydrochloric acid.

-

Acylation Reaction: : The pyrimidine derivative is then subjected to an acylation reaction with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: 4,5-dimethyl-6-hydroxypyrimidine derivatives.

Reduction Products: 4,5-dimethyl-6-hydroxypyrimidine derivatives.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its bioavailability, and its potential therapeutic uses.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Analogs

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()

- Key Differences :

- Implications : The thio group may enhance electrophilicity or alter binding interactions compared to the dimethyl-oxo substitution in the target compound.

Mechanistic and Functional Insights

- Antioxidant Activity : Coumarin-acetamide hybrids () demonstrate superior antioxidant activity to ascorbic acid, suggesting that the acetamide linkage and heterocyclic oxo groups contribute to radical scavenging .

- Enzyme Inhibition : Pyridazine derivatives () inhibit PRMT5-substrate interactions, highlighting the role of chloro and sulfonamide groups in target engagement .

Biological Activity

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a pyrimidine ring substituted with dimethyl and oxo groups, and an acetamide moiety linked to a phenoxyphenyl group, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.4 g/mol. The compound's structure can be described as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | Contains dimethyl and oxo substitutions |

| Acetamide Moiety | Linked to a phenoxyphenyl group |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 1251710-64-1 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrimidine Ring : A condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions is utilized.

- Acylation Reaction : The pyrimidine derivative undergoes acylation with 4-phenoxyphenylacetyl chloride in the presence of a base like triethylamine.

Biological Activity

Research into the biological activity of this compound has shown promise in several areas:

Anticancer Activity

Studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated against various cancer cell lines using assays such as MTT and caspase activation assays. These studies suggest that such compounds can induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has highlighted that pyrimidine derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown effectiveness against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Cell Signaling Modulation : By interacting with receptors, the compound could alter cellular signaling pathways, leading to therapeutic effects.

Case Studies

Several studies have evaluated the biological activities of related compounds:

- Anticancer Evaluation : A study on thiazole derivatives showed significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, suggesting that similar mechanisms might be applicable to pyrimidine derivatives .

- Antimicrobial Testing : Research demonstrated that certain pyrimidine-based compounds exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.